Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.
Rupintrivir
CAS No.: 223537-30-2
Cat. No.: VC0542073
Molecular Formula: C31H39FN4O7
Molecular Weight: 598.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 223537-30-2 |
---|---|
Molecular Formula | C31H39FN4O7 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
Standard InChI | InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 |
Standard InChI Key | CAYJBRBGZBCZKO-BHGBQCOSSA-N |
Isomeric SMILES | CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C |
SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Canonical SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Appearance | Solid powder |
Chemical and Pharmacological Properties
Structural Characteristics
Rupintrivir is a peptidomimetic molecule with a molecular formula of and a molecular weight of 598.7 g/mol . Its design incorporates a Michael acceptor moiety, enabling covalent bonding with the active-site cysteine residue of HRV 3C protease . The compound’s structure was optimized to interact with 14 conserved amino acids in the protease’s substrate-binding pocket, ensuring broad-spectrum activity .
Table 1: Key Chemical Properties of Rupintrivir
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 598.7 g/mol | |
EC (HRV 3Cpro) | 5 nM | |
Target | HRV 3C protease |
Mechanism of Action
Rupintrivir irreversibly inhibits HRV 3C protease, an enzyme essential for processing the viral polyprotein into functional components . By covalently binding to the catalytic cysteine (Cys147 in HRV serotype 14), it prevents proteolytic cleavage, halting viral replication . Structural studies reveal that rupintrivir occupies the substrate-binding cleft, forming hydrogen bonds with conserved residues (e.g., His40, Glu71) and hydrophobic interactions with the P1–P4 pockets .
Preclinical Development
Antiviral Activity
In vitro assays demonstrated rupintrivir’s potency against all 48 HRV serotypes, with EC values ranging from 0.6 to 130 nM in H1-HeLa and MRC-5 cell lines . The compound also exhibited activity against enteroviruses (e.g., coxsackievirus B3, echovirus 11) but showed no significant inhibition of human serine or cysteine proteases, underscoring its selectivity .
Resistance Profiling
Serial passage of HRV serotypes 14, 2, 39, and Hanks in the presence of escalating rupintrivir concentrations led to variants with reduced susceptibility . Key findings included:
-
HRV 14: A 7-fold reduction in susceptibility after 14 days, linked to mutations T129A, T131A, and T143P/S in 3C protease .
-
HRV 2: Emergence of N165T substitution after 40 days, conferring a 5-fold reduction .
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Cross-resistance: No observed cross-resistance to pleconaril (a capsid-binding inhibitor), supporting combination therapy potential .
Notably, resistance required multiple mutations (e.g., T129A + T143P + Y139H in HRV 14), suggesting a high genetic barrier . Engineered variants with quadruple mutations showed 16-fold reduced susceptibility, while single substitutions had minimal impact .
Clinical Trials and Outcomes
Phase II Human Challenge Trial
Trial Phase | Design | Outcome | Limitation |
---|---|---|---|
Phase II | HRV-39 challenge | Reduced viral load and symptoms | Artificial infection model |
Phase II | Natural colds | No significant efficacy | Late treatment initiation |
Comparative Analysis with Other Antivirals
Pleconaril
Unlike pleconaril, which targets viral capsid uncoating, rupintrivir’s protease inhibition mechanism avoids interference with host processes . This distinction may explain the absence of cross-resistance and pleconaril’s broader activity against enteroviruses .
SARS-CoV-2 Main Protease (Mpro^\text{pro}pro)
Structural studies revealed rupintrivir’s weak inhibition of SARS-CoV-2 M (IC > 100 μM), binding in a unique conformation that splits the catalytic dyad (Cys145-His41) . This bifurcation highlights novel strategies for cysteine protease inhibition but underscores rupintrivir’s limited applicability beyond picornaviruses .
Challenges and Future Directions
Barriers to Clinical Success
Despite its high genetic barrier to resistance and potent in vitro activity, rupintrivir’s clinical failure underscores challenges in timing antiviral administration and optimizing drug delivery for rapid, self-limiting infections like the common cold .
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